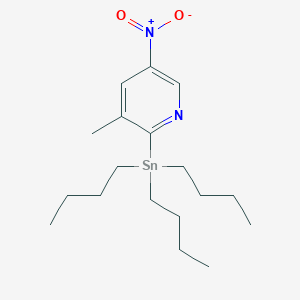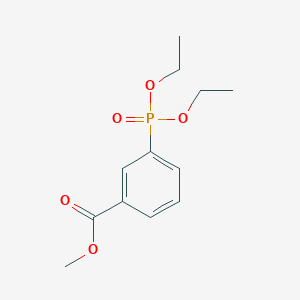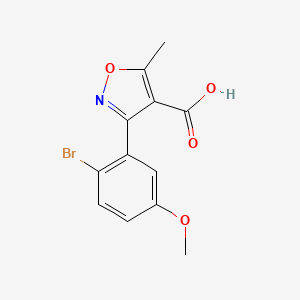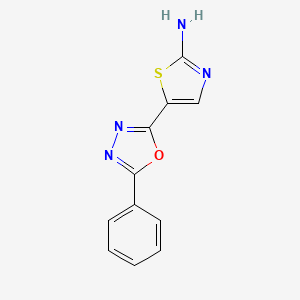
3-Methyl-5-nitro-2-(tributylstannyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-5-nitro-2-(tributylstannyl)pyridine is an organotin compound that features a pyridine ring substituted with a methyl group at the 3-position, a nitro group at the 5-position, and a tributylstannyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-nitro-2-(tributylstannyl)pyridine typically involves the following steps:
Nitration: The nitration of 3-methylpyridine to introduce the nitro group at the 5-position.
Stannylation: The introduction of the tributylstannyl group at the 2-position, often achieved through a Stille coupling reaction. This involves the reaction of a halogenated precursor with tributyltin hydride in the presence of a palladium catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in large-scale production.
化学反応の分析
Types of Reactions
3-Methyl-5-nitro-2-(tributylstannyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through cross-coupling reactions.
Oxidation and Reduction: The nitro group can be reduced to an amino group, and the methyl group can undergo oxidation to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Stille Coupling: Utilizes palladium catalysts and organotin reagents.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products
Substitution Products: Various substituted pyridines depending on the nature of the substituent introduced.
Reduction Products: Amino derivatives of the pyridine ring.
Oxidation Products: Aldehydes or carboxylic acids derived from the methyl group.
科学的研究の応用
3-Methyl-5-nitro-2-(tributylstannyl)pyridine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules through cross-coupling reactions.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in drug development and as a building block for medicinal chemistry.
Industry: Utilized in the production of materials with specific electronic or photophysical properties.
作用機序
The mechanism of action of 3-Methyl-5-nitro-2-(tributylstannyl)pyridine involves its reactivity in various chemical transformations:
Molecular Targets: The compound can interact with palladium catalysts in cross-coupling reactions, facilitating the formation of new carbon-carbon bonds.
Pathways Involved: The nitro group can participate in electron-withdrawing interactions, influencing the reactivity of the pyridine ring. The tributylstannyl group serves as a leaving group in substitution reactions.
類似化合物との比較
Similar Compounds
5-Methyl-2-(tributylstannyl)pyridine: Similar structure but lacks the nitro group, affecting its reactivity and applications.
3-Methyl-2-(tributylstannyl)pyridine: Lacks the nitro group at the 5-position, leading to different chemical properties.
2-Methyl-5-(tributylstannyl)pyridine: Different substitution pattern on the pyridine ring.
Uniqueness
3-Methyl-5-nitro-2-(tributylstannyl)pyridine is unique due to the presence of both the nitro and tributylstannyl groups, which confer distinct reactivity and potential for diverse applications in synthesis and materials science.
特性
分子式 |
C18H32N2O2Sn |
|---|---|
分子量 |
427.2 g/mol |
IUPAC名 |
tributyl-(3-methyl-5-nitropyridin-2-yl)stannane |
InChI |
InChI=1S/C6H5N2O2.3C4H9.Sn/c1-5-2-6(8(9)10)4-7-3-5;3*1-3-4-2;/h2,4H,1H3;3*1,3-4H2,2H3; |
InChIキー |
IJJHTUSVISEGLR-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=C(C=C1C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[2-(2,4-Dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl benzoate](/img/structure/B13690066.png)










